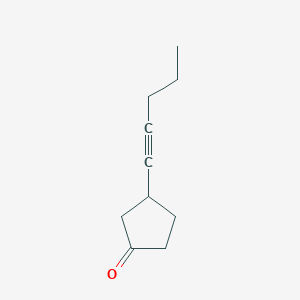
Cyclopentanone, 3-(1-pentynyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 3-(1-pentynyl)-(9CI) is an organic compound with the molecular formula C10H14O It is a cyclic ketone with a pentynyl group attached to the third carbon of the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 3-(1-pentynyl)-(9CI) can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyne precursor under basic conditions. For example, the reaction of cyclopentanone with 1-pentyne in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of Cyclopentanone, 3-(1-pentynyl)-(9CI) typically involves the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
化学反応の分析
Types of Reactions
Cyclopentanone, 3-(1-pentynyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentynyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Cyclopentanone, 3-(1-pentynyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentanone, 3-(1-pentynyl)-(9CI) involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Cyclopentanone: A simpler cyclic ketone without the pentynyl group.
Cyclohexanone: A six-membered ring ketone with similar reactivity.
2-Pentylcyclopentanone: A related compound with a pentyl group instead of a pentynyl group.
Uniqueness
Cyclopentanone, 3-(1-pentynyl)-(9CI) is unique due to the presence of the pentynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
特性
CAS番号 |
153461-70-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
3-pent-1-ynylcyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-9-6-7-10(11)8-9/h9H,2-3,6-8H2,1H3 |
InChIキー |
MPWROUCPHSHXBS-UHFFFAOYSA-N |
SMILES |
CCCC#CC1CCC(=O)C1 |
正規SMILES |
CCCC#CC1CCC(=O)C1 |
同義語 |
Cyclopentanone, 3-(1-pentynyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















